Pkr-IN-C16: A Technical Guide to the Inhibition of eIF2α Phosphorylation for Researchers and Drug Development Professionals
Pkr-IN-C16: A Technical Guide to the Inhibition of eIF2α Phosphorylation for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Pkr-IN-C16, a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of Pkr-IN-C16 and offers detailed, field-proven protocols for its application and validation in studying the integrated stress response and its therapeutic potential.
The Central Role of PKR in the Integrated Stress Response
The protein kinase R (PKR), encoded by the EIF2AK2 gene, is a critical component of the cell's innate immune system and a key mediator of the integrated stress response (ISR).[1] The ISR is a signaling network that allows cells to adapt to various stress conditions, including viral infection, nutrient deprivation, and endoplasmic reticulum (ER) stress.
Under normal physiological conditions, PKR exists in an inactive monomeric state. Upon encountering activating signals, most notably viral double-stranded RNA (dsRNA), PKR undergoes dimerization and autophosphorylation, leading to its activation.[2][3] Once active, PKR's primary substrate is the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).
Phosphorylation of eIF2α at its serine 51 residue converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition stalls the formation of the eIF2-GTP-Met-tRNAi ternary complex, a crucial step for the initiation of cap-dependent translation. The net result is a global shutdown of protein synthesis, which serves as a potent antiviral mechanism by preventing the production of viral proteins.[4] However, this global attenuation of translation paradoxically allows for the preferential translation of a subset of mRNAs, such as that of the transcription factor ATF4, which orchestrates the transcriptional response to stress.
Dysregulation of the PKR-eIF2α signaling axis has been implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers.[4] Consequently, the development of specific PKR inhibitors like Pkr-IN-C16 has become a significant area of interest for both basic research and therapeutic intervention.
Pkr-IN-C16: A Specific ATP-Competitive Inhibitor of PKR
Pkr-IN-C16 (also known as C16) is a potent and selective imidazolo-oxindole inhibitor of PKR.[5][6] Its mechanism of action is centered on its ability to directly compete with ATP for binding to the kinase domain of PKR, thereby preventing its autophosphorylation and subsequent activation.[6][7][8]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈N₄OS | [9][10] |
| Molecular Weight | 268.29 g/mol | [5][9][10] |
| CAS Number | 608512-97-6 | [5][10] |
| IC₅₀ | 186-210 nM | [6][7][8] |
| Solubility | DMSO: ~10 mg/mL | [10] |
| Insoluble in water and ethanol | [5] |
Stock Solution Preparation
For in vitro experiments, a 10 mM stock solution of Pkr-IN-C16 can be prepared by dissolving 2.68 mg of the compound in 1 mL of anhydrous DMSO.[5][10] Gentle warming and sonication may be required to ensure complete dissolution.[7][10] The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11]
Experimental Validation of Pkr-IN-C16 Activity: A Self-Validating Workflow
To rigorously assess the inhibitory effect of Pkr-IN-C16 on eIF2α phosphorylation, a multi-step, self-validating experimental workflow is recommended. This approach incorporates positive and negative controls to ensure the observed effects are specific to PKR inhibition.
Caption: A self-validating workflow for assessing Pkr-IN-C16 activity.
Detailed Protocol: Western Blot Analysis of eIF2α Phosphorylation
This protocol outlines the steps to quantify the levels of phosphorylated and total eIF2α in response to Pkr-IN-C16 treatment.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
Pkr-IN-C16
-
PKR activator (e.g., polyinosinic:polycytidylic acid [poly(I:C)])
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-total eIF2α
-
Rabbit anti-phospho-PKR (Thr446)
-
Rabbit anti-total PKR
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of Pkr-IN-C16 (e.g., 200 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce PKR activation by treating with a PKR activator (e.g., 10 µg/mL poly(I:C)) for the desired time (e.g., 4-6 hours). Include a vehicle-only control and a Pkr-IN-C16-only control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-eIF2α and phospho-PKR bands to their respective total protein bands.
-
Further normalize to the loading control (β-actin) to account for any loading inaccuracies.
-
Compare the normalized values across the different treatment groups.
-
Expected Outcome: Treatment with a PKR activator should lead to a significant increase in the phosphorylation of both PKR and eIF2α. Pre-treatment with Pkr-IN-C16 is expected to dose-dependently inhibit this increase in phosphorylation.[14]
Assessing Downstream Cellular Consequences of PKR Inhibition
Inhibition of eIF2α phosphorylation can have profound effects on cell fate. Therefore, it is crucial to assess downstream cellular processes such as viability and apoptosis.
Protocol: Cell Viability Assessment using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.[15][16]
Procedure:
-
Seed cells in a 96-well white-walled plate and treat them with Pkr-IN-C16 and/or a stress-inducing agent as described previously.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Measure the luminescence using a plate reader.
Protocol: Apoptosis Assessment using Caspase-3/7 Activity Assay
Activation of caspases, particularly the executioner caspases 3 and 7, is a hallmark of apoptosis.
Procedure:
-
Seed cells in a 96-well plate and treat as described.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
The PKR Signaling Pathway and the Action of Pkr-IN-C16
The following diagram illustrates the central role of PKR in the integrated stress response and the point of intervention for Pkr-IN-C16.
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- 2. researchgate.net [researchgate.net]
- 3. PKR-mediated signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PKR-IN-C16 | TargetMol [targetmol.com]
- 8. PKR-IN-C16 - Immunomart [immunomart.com]
- 9. PKR-IN-C16 [myskinrecipes.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. The PERK/PKR-eIF2α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
